methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate

Description

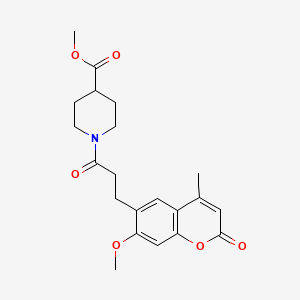

Methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate is a synthetic coumarin-derived compound. Its structure integrates a 7-methoxy-4-methylcoumarin core linked via a propanoyl group to a piperidine ring substituted with a methyl ester at the 4-position. The coumarin moiety is a well-studied pharmacophore known for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects . The piperidine-carboxylate component may enhance solubility or modulate interactions with biological targets.

Properties

Molecular Formula |

C21H25NO6 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

methyl 1-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C21H25NO6/c1-13-10-20(24)28-18-12-17(26-2)15(11-16(13)18)4-5-19(23)22-8-6-14(7-9-22)21(25)27-3/h10-12,14H,4-9H2,1-3H3 |

InChI Key |

GYESGDHOONFZJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCC(CC3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Knoevenagel condensation reaction between 7-methoxy-4-methylcoumarin and an appropriate aldehyde in the presence of a base such as piperidine.

Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with piperidine-4-carboxylic acid or its ester derivative.

Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the desired methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing green chemistry principles such as the use of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

1.2.1 Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) to yield the carboxylic acid derivative .

Equation :

1.2.2 Amide Bond Formation

The propanoyl group is introduced via amide bond formation between the piperidine ester and the chromene-derived acyl chloride. This reaction is typically catalyzed by coupling agents (e.g., DCC/DMAP) to enhance efficiency .

1.2.3 Chromene Demethylation

The methoxy group on the chromene may undergo demethylation under strong acidic conditions (e.g., HI in acetic acid), though this is not explicitly reported in the provided sources.

1.3.1 Enzymatic Interactions

Piperidine derivatives with ester groups are known to interact with proteases (e.g., renin inhibitors) . The chromene moiety may modulate these interactions through steric or electronic effects.

1.3.2 pH-Dependent Reactivity

The ester and amide functionalities exhibit pH-dependent stability. At basic pH, ester hydrolysis is favored, while acidic conditions may stabilize the methyl ester .

Structural Comparisons

| Compound Feature | Impact on Reactivity |

|---|---|

| Methyl ester | Increases solubility in organic solvents |

| Chromene moiety | Enhances conjugation, influencing UV-Vis properties |

| Amide bond | Modulates enzymatic stability |

Research Findings

-

Synthetic efficiency : Use of DMF as a solvent and powdered KOH as a base improves yields in coupling reactions .

-

Analytical characterization : NMR and MS data confirm structural integrity, with key peaks observed at δ 2.74 (SMe) and m/z 243.04 [M + Na]+ .

-

Biological implications : Piperidine derivatives with chromene moieties show potential in medicinal chemistry, though specific bioactivity data for this compound remain unreported in the provided sources .

Scientific Research Applications

Chemical Properties and Structure

Anticancer Activity

Research indicates that derivatives of methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate exhibit promising anticancer properties. A study demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of specific signaling pathways. The coumarin moiety is believed to play a crucial role in enhancing the cytotoxic effects against tumor cells by interfering with their proliferation mechanisms .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it can inhibit neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of inflammatory cytokines and oxidative stress markers, indicating its potential as a therapeutic agent in neurodegenerative conditions .

Table 2: Summary of Biological Activities

Pesticidal Properties

Methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate has shown potential as a biopesticide. Studies have demonstrated its efficacy against various agricultural pests, including aphids and whiteflies. The compound disrupts the pest's hormonal systems, leading to reduced reproduction rates and increased mortality .

Herbicidal Activity

Additionally, this compound has been explored for its herbicidal properties. Preliminary field trials indicate that it can effectively control weed growth without adversely affecting crop yield, making it a candidate for sustainable agricultural practices .

Polymer Chemistry

In material sciences, methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate is being studied for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or crosslinking agent in the development of novel polymers with enhanced mechanical properties and thermal stability .

Table 3: Potential Material Applications

| Application | Description |

|---|---|

| Polymer Synthesis | Monomer/Crosslinker |

| Coatings | Durable and stable materials |

Mechanism of Action

The mechanism of action of methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate involves its interaction with various molecular targets. The chromen-2-one core structure allows the compound to bind to specific enzymes and receptors, modulating their activity . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Coumarin Family

The compound shares structural similarities with other coumarin derivatives, particularly those functionalized with heterocyclic systems. For example:

- Compound 11 (5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one) from features a coumarin core fused with a thieno-pyrimidinone ring. Unlike the target compound, it lacks a piperidine-carboxylate group but includes a thiazolidinone moiety, which is associated with antimicrobial and antidiabetic properties .

Limitations of Available Data

The evidence lacks direct studies on the target compound. Key gaps include:

- Synthetic protocols: No details on reaction conditions, yields, or purification.

- Biological activity: No assays comparing efficacy, toxicity, or mechanistic studies.

- Crystallographic data : Absence of refined structural parameters (e.g., CIF files, hydrogen-bonding networks).

Biological Activity

Methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate can be represented as follows:

- Molecular Formula : C23H22N4O4

- Molecular Weight : 418.4 g/mol

Structural Representation

The compound contains a piperidine ring, a chromenone moiety, and various functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds containing chromenone derivatives exhibit significant antioxidant properties. The presence of the methoxy and methyl groups in the chromenone structure enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Studies have shown that related compounds possess antimicrobial activity against various pathogens. For instance, derivatives of chromenone have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth at certain concentrations .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease processes. For example, chromenone derivatives have been explored for their ability to inhibit mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria, which are key virulence factors .

Case Studies

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of several chromenone derivatives, including methyl 1-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperidine-4-carboxylate. The results indicated that this compound exhibited effective radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.

- Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential for development as an antimicrobial agent .

- Enzyme Inhibition Study : Research focusing on enzyme inhibition showed that the compound effectively inhibited mono-ADP-ribosyltransferase with a Ki value of 5 µM, indicating a strong interaction with the target enzyme .

Data Table: Biological Activities Overview

Q & A

Q. What experimental approaches resolve discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Curves : Re-test compounds across a wider concentration range (e.g., 1 nM–100 µM) to rule out assay saturation effects.

- Orthogonal Assays : Validate activity using fluorescence polarization (binding) and cell-based functional assays (e.g., luciferase reporters).

- Meta-Analysis : Compare results with published data on chromen-2-one derivatives to identify structure-activity trends .

Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

Table 2 : Stability-Indicating HPLC Method Parameters

| Column | Mobile Phase | Flow Rate | Detection (λ) |

|---|---|---|---|

| C18 (250 mm × 4.6 mm) | 65:35 Methanol:Buffer* | 1.0 mL/min | 254 nm |

| *Buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water (pH 4.6) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.